2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine
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Overview
Description
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, difluoromethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy, chloromethyl, difluoromethoxy, and methyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Azido or thio-substituted pyridine derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-chloromethyl-ethoxy-benzothiazole
- 2-(Difluoromethoxy)benzylamine
Uniqueness
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and difluoromethoxy groups is particularly noteworthy, as it can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C15H14ClF2NO2 |
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Molecular Weight |
313.72 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C15H14ClF2NO2/c1-10-7-13(21-15(17)18)12(8-16)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3 |
InChI Key |
SCDJVCYHXKKTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC(F)F |
Origin of Product |
United States |
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